molecular formula C18H15FN4O2S2 B2725778 N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392298-04-3

N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2725778
CAS No.: 392298-04-3
M. Wt: 402.46
InChI Key: SRSKURJJHPOZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a 1,3,4-thiadiazole derivative characterized by a 2-fluorophenyl group attached to an acetamide core and a 5-substituted thiadiazole ring bearing a 2-phenylacetamido moiety.

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-13-8-4-5-9-14(13)20-16(25)11-26-18-23-22-17(27-18)21-15(24)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKURJJHPOZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

  • Molecular Formula : C16H16FN3O2S
  • Molecular Weight : 345.37 g/mol

This compound features a thiadiazole ring that is crucial for its biological activity, often enhancing interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines reported that certain derivatives exhibited IC50 values in the low micromolar range. For example:

CompoundCell LineIC50 (µM)
Compound AK562 (Leukemia)7.4
Compound BHT-29 (Colon Cancer)3.1
Compound CPC3 (Prostate Cancer)12.6

These findings suggest that modifications to the thiadiazole structure can lead to enhanced potency against specific cancer types, indicating a promising avenue for further research into this compound.

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit varying degrees of antibacterial and antifungal activity.

Comparative Analysis of Antimicrobial Efficacy

A comparative study analyzed the antimicrobial activity of several thiadiazole derivatives using standard methods. The results are summarized below:

CompoundTarget MicroorganismActivity (Zone of Inhibition in mm)
Compound DE. coli15
Compound ES. aureus18
Compound FC. albicans12

These results demonstrate that certain modifications can enhance the antimicrobial efficacy of these compounds, making them viable candidates for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Pathways : The ability to modulate signaling pathways related to cell survival and apoptosis is a critical factor in its anticancer activity.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. Thiadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies : Research indicates that thiadiazole derivatives can decrease the viability of cancer cells. For instance, compounds similar to this compound have been tested against neuroblastoma (SK-N-MC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. While none surpassed doxorubicin's efficacy, they demonstrated notable activity against these cell lines .
Compound Cancer Type Viability Reduction
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamideNeuroblastomaSignificant
N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamideBurkitt LymphomaSignificant

Enzyme Inhibition

Thiadiazole derivatives are recognized for their ability to inhibit various enzymes implicated in cancer progression and other diseases. The mechanisms by which these compounds exert their effects often involve the inhibition of growth factors and kinases.

Mechanism-Based Approaches

Research has shown that compounds like this compound can inhibit specific enzymes that play critical roles in tumor growth. For example:

  • Carbonic Anhydrases : Thiadiazole derivatives have been studied for their inhibitory effects on carbonic anhydrases (CA II and CA IX), which are associated with tumorigenesis .
Enzyme Inhibition Effect Related Compound
Carbonic Anhydrase IIDecreased activityBis(5-amino-thiadiazole derivative)
Kinases (various types)Inhibition of phosphorylation pathwaysThiadiazole scaffold compounds

Other Therapeutic Implications

Beyond anticancer applications, thiadiazole derivatives have shown promise in treating other conditions due to their diverse biological activities.

Potential Applications

  • Antimicrobial Activity : Some studies suggest that thiadiazole derivatives possess antimicrobial properties that could be beneficial in developing new antibiotics.

Research Findings

A review of the literature indicates that various thiadiazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares its 1,3,4-thiadiazole core with numerous derivatives, but its substitution pattern distinguishes it from others. Key structural analogs include:

Compound Name Key Substituents Structural Differences Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxy group Replaces 2-fluorophenyl and phenylacetamido with phenoxy and chlorobenzylthio groups
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Benzothiazole, phenylureido Uses benzothiazole instead of fluorophenyl and ureido instead of phenylacetamido
N-(3-Chlorophenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide 3-Chlorophenyl, benzylthio Substitutes 2-fluorophenyl with 3-chlorophenyl and modifies the thioether substituent
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide 5-Ethyl, 2-fluorophenyl Lacks the phenylacetamido and thioether groups on the thiadiazole ring

Key Observations :

  • The phenylacetamido group at the 5-position of the thiadiazole ring introduces steric bulk and hydrogen-bonding capacity, differing from simpler alkylthio (e.g., 5e in ) or ureido (e.g., 4g in ) substituents.

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights highlight substituent effects:

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide Not reported Not reported 429.47 (calculated) N/A
5e 132–134 74 503.98
4g 263–265 Not reported 456.56
N-(3-Chlorophenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide Not reported Not reported 477.33
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide Not reported Not reported 265.31

Key Observations :

  • Higher molecular weight analogs (e.g., 5e, 4g) exhibit elevated melting points, likely due to increased crystallinity from bulky substituents .
  • The absence of data for the target compound underscores the need for experimental characterization.

Key Observations :

  • The 2-fluorophenyl group may enhance blood-brain barrier penetration, relevant for anticonvulsant or neuroactive analogs .
  • Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in ) show pronounced anticancer activity via kinase inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Methodology :

  • Step 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water mixture under reflux (5–7 hours) to form azide intermediates .
  • Step 2 : Thiolation of the thiadiazole core using reagents like NaSH or thiourea in polar aprotic solvents (e.g., DMSO) at 80–90°C for 4–6 hours .
  • Step 3 : Coupling the thiolated thiadiazole with 2-fluorophenylacetamide via nucleophilic substitution in the presence of a base (e.g., triethylamine) .
    • Characterization : Confirm intermediates and final product via TLC, NMR (¹H/¹³C), and mass spectrometry. Elemental analysis ensures purity (>95%) .

Q. How is the compound characterized structurally and functionally?

  • Structural Analysis :

  • X-ray crystallography reveals bond angles, hydrogen bonding (e.g., N–H···O interactions), and packing motifs .
  • NMR spectroscopy identifies substituent positions (e.g., fluorine at C2 of phenyl, acetamide protons at δ 2.1–2.3 ppm) .
    • Functional Testing :
  • Antibacterial assays (e.g., MIC against Staphylococcus aureus) in Mueller-Hinton broth at 37°C .
  • Antifungal screening using agar diffusion against Candida albicans .

Q. What are the primary biological targets of this compound?

  • Mechanism : The 1,3,4-thiadiazole core disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), while the fluorophenyl group enhances membrane permeability .
  • Validation : Comparative studies with control antibiotics (e.g., ampicillin) and mutant strains lacking PBPs confirm target specificity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Design of Experiments (DoE) : Vary reaction parameters (solvent ratio, catalyst loading, temperature) using a fractional factorial design. For example:

  • Solvent : Replacing toluene with DMF increases azide intermediate yield by 15% .
  • Catalyst : Using 10 mol% CuI improves thiolation efficiency (85% vs. 60% without catalyst) .
    • Contradiction Note : POCl3-based methods (e.g., ) yield higher purity but require stringent pH control, complicating scale-up .

Q. What structure-activity relationships (SAR) govern its antimicrobial efficacy?

  • Key Modifications :

  • Fluorine position : 2-Fluorophenyl enhances lipophilicity (logP = 2.8) vs. 4-fluorophenyl (logP = 2.5), improving Gram-positive activity .
  • Thiadiazole substituents : Acetamide at C5 increases solubility but reduces potency against Pseudomonas aeruginosa .
    • Data Contradiction : Some analogs with bulkier substituents (e.g., 4-nitrophenyl) show higher MIC values despite similar logP, suggesting steric hindrance limits target binding .

Q. How do crystallographic data inform drug design?

  • Insights :

  • The dihedral angle between thiadiazole and fluorophenyl rings (112°) influences conformational flexibility and membrane penetration .
  • Hydrogen bonds between the acetamide carbonyl and His337 in PBP2a (from docking studies) correlate with antibacterial activity .
    • Validation : Overlay crystallographic data with molecular dynamics simulations to predict binding stability .

Q. How can contradictory biological data across studies be resolved?

  • Case Example : Discrepancies in antifungal activity (e.g., vs. 4) may arise from assay conditions (e.g., pH, inoculum size).

  • Solution : Standardize protocols (CLSI guidelines) and validate with clinical isolates.
    • Statistical Analysis : Use ANOVA to compare results across labs, accounting for variables like solvent residues in test compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.